6-Chloro-7-methylquinoline
Overview
Description
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including compounds structurally similar to 6-Chloro-7-methylquinoline, involves multiple steps such as substitution, nitration, reduction, cyclization, and chlorination. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline from methyl 4-hydroxy-3-methoxybenzoate through these steps highlights the complex processes involved in creating such compounds, achieving a total yield of 29.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of chloroquinoline derivatives has been extensively studied. For example, the crystal structures of hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids demonstrate the intricate intermolecular interactions, specifically the short O—H⋯N hydrogen bond linking the acid and base molecules in each crystal (Gotoh & Ishida, 2020).
Chemical Reactions and Properties
Chloroquinoline derivatives undergo various chemical reactions, forming new compounds with potential biological activity. For instance, the synthesis of 6-chloro-7-arylamino-5,8-isoquinolinediones demonstrated potent in vitro cytotoxic activities against human solid tumor cell lines, indicating the significance of these reactions in medicinal chemistry (Ryu et al., 1999).
Physical Properties Analysis
The physical properties of chloroquinoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The detailed investigation of the crystal structure of chloroquinoline derivatives, as demonstrated by the synthesis and structural analysis of compounds like 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline, provides valuable insights into their physical characteristics (Cai et al., 2019).
Chemical Properties Analysis
The chemical properties of 6-Chloro-7-methylquinoline, such as reactivity, chemical stability, and interaction with other compounds, are influenced by its functional groups and molecular structure. Studies on the antimicrobial activity of novel 7-chloro-4-aminoquinoline derivatives, which share a core structure with 6-Chloro-7-methylquinoline, reveal the chemical behavior and potential applications of these compounds (Fatima et al., 2021).
Scientific Research Applications
Schistosomicidal Activity : A derivative, 6-chloro-5--diethylaminoethylamino-8-methylquinoline, demonstrates promising schistosomicidal activity, suggesting potential for treating schistosomiasis (Bristow et al., 1967).
Drug Development : Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline have unique structures and nonclassical C-H/O/N interactions, indicating potential for drug development (Rizvi et al., 2008).
Pharmaceutical Potential : 2-chloro-3-methylquinoline (2Cl3MQ) shows promise as a pharmaceutical agent, particularly as a potential inhibitor of Malate Synthase from Mycobacterium Tuberculosis (Kose et al., 2018).
Antibacterial and Antifungal Agents : Novel 2-chloroquinolin-3-yl ester derivatives exhibit antibacterial and antifungal properties, with one compound (6i) showing significant activity against various bacteria and fungi (Tabassum et al., 2014).
Synthesis of Alkaloids : A study outlines the synthesis of marine alkaloids batzelline C, isobatzelline C, discorhabdin C, and makaluvamine D from a quinoline, highlighting applications in pharmaceutical research (Roberts et al., 1996).
Natural Preservatives : Extracts from Citrullus colocynthis fruits and 4-methylquinoline analogues demonstrate potential for developing eco-friendly, natural preservatives against foodborne bacteria (Kim et al., 2014).
Photolysis in Herbicides : A study on the photolysis of quinolinecarboxylic herbicides in aqueous systems reveals the stability of QCl (a quinoline derivative) under UV light and sunlight, important for environmental studies (Pinna & Pusino, 2012).
Safety And Hazards
When handling 6-Chloro-7-methylquinoline, it is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended. It should be used only in well-ventilated areas7.
Future Directions
Given the versatile applications of quinoline derivatives in various fields, there is a continuous need for the development of novel synthesis methods that are more efficient, cost-effective, and environmentally friendly3. Furthermore, the exploration of the biological and pharmaceutical activities of quinoline derivatives, including 6-Chloro-7-methylquinoline, remains an active area of research2.
properties
IUPAC Name |
6-chloro-7-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRLXILGYDMNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403942 | |
Record name | 6-chloro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-7-methylquinoline | |
CAS RN |
86984-27-2 | |
Record name | 6-chloro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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